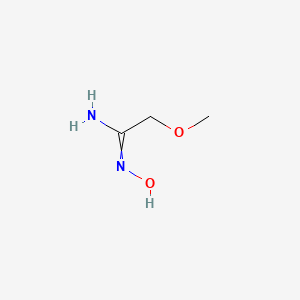

N-Hydroxy-2-methoxyacetimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

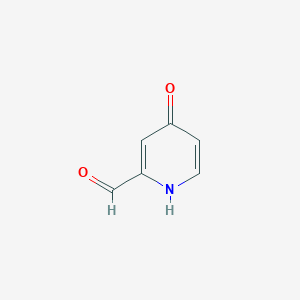

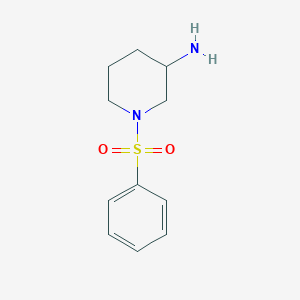

“N-Hydroxy-2-methoxyacetimidamide” is an organic compound that has attracted considerable attention due to its remarkable physicochemical and biological properties. It has a CAS Number of 95298-88-7 and a molecular weight of 104.11 . The IUPAC name for this compound is (E)-1-(hydroxyamino)-2-methoxyethenylamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C3H8N2O2/c1-7-2-3(4)5-6/h2,5-6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 104.11 . It should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen

Antitumorigenic and Anticancer Effects

Studies on compounds like 2-methoxyestradiol have demonstrated significant antitumorigenic and anticancer effects, highlighting their potential in cancer prevention and treatment. For instance, 2-methoxyestradiol, an estrogen metabolite, has shown antiangiogenic and antitumorigenic properties in vitro and in vivo, suggesting a protective effect against estrogen-induced cancers in target organs (Zhu & Conney, 1998). Similarly, research on paeonol derivatives, which include hydroxy and methoxy groups, has demonstrated a range of pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant effects, indicating their wide applicability in medicinal chemistry (Wang et al., 2020).

Photosensitizing Agent for Skin Disorders

Bergapten, a 5-methoxypsoralen, is used in treating skin disorders like psoriasis and vitiligo. Clinical trials have shown that the administration of bergapten, combined with UV irradiation, induces significant lesion clearance rates. Its bioavailability and lower side effects compared to its isomer make it an appealing choice for therapeutic applications in skin disorders (Quetglas-Llabrés et al., 2022).

Drug Delivery Systems

Advancements in drug delivery systems, such as microparticulate and nanoparticulate systems for metformin hydrochloride, demonstrate the role of chemical engineering in improving the bioavailability and efficacy of pharmaceutical compounds. These systems can potentially reduce dosing frequency and side effects, highlighting the importance of molecular modification and delivery methods in medicinal applications (Çetin & Sahin, 2016).

Biomedical Applications

Compounds with hydroxy and methoxy groups, such as hydroxyapatite, are extensively used in biomedical applications, including bone tissue regeneration and as drug carriers. Their bioactive and biocompatible properties make them suitable for a variety of medical applications, from implants to drug delivery systems (Haider et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of N-Hydroxy-2-methoxyacetimidamide can be achieved through a multi-step reaction pathway.", "Starting Materials": [ "2-methoxyacetamide", "hydroxylamine hydrochloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxyacetamide in ethanol and add hydroxylamine hydrochloride. Heat the mixture to reflux for 2 hours.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Add acetic anhydride dropwise to the reaction mixture and stir for 1 hour.", "Step 4: Add sodium acetate to the reaction mixture and stir for 30 minutes.", "Step 5: Filter the reaction mixture and wash the solid with ethanol.", "Step 6: Recrystallize the solid from ethanol to obtain N-Hydroxy-2-methoxyacetimidamide as a white solid." ] } | |

CAS-Nummer |

936112-78-6 |

Molekularformel |

C3H8N2O2 |

Molekulargewicht |

104.11 g/mol |

IUPAC-Name |

N'-hydroxy-2-methoxyethanimidamide |

InChI |

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |

InChI-Schlüssel |

UNKQCVYVFHGUTQ-UHFFFAOYSA-N |

Isomerische SMILES |

COC/C(=N\O)/N |

SMILES |

COCC(=NO)N |

Kanonische SMILES |

COCC(=NO)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B3431832.png)

![1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine](/img/structure/B3431838.png)

![5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3431893.png)